Hapalindole T

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

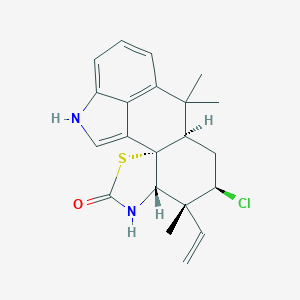

Hapalindole T is a useful research compound. Its molecular formula is C21H23ClN2OS and its molecular weight is 386.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Hapalindole T has been documented for its antibacterial , antimycotic , insecticidal , and immunomodulatory properties.

Antibacterial Activity

This compound has shown promising results against multi-drug resistant (MDR) bacteria. In particular, it demonstrated:

- Minimum Inhibitory Concentration (MIC) values:

These findings highlight this compound's potential as a lead compound in developing new antibiotics.

Antimycotic Activity

The compound exhibits activity against various fungi, including strains of Candida and Aspergillus. While specific MIC values for this compound are not extensively documented, related hapalindoles have shown effective antifungal properties, indicating potential in treating fungal infections .

Insecticidal Properties

Some hapalindole derivatives have been tested for their insecticidal effects. For example, certain hapalindoles have been reported to kill larvae of Chironomus riparius, suggesting that this compound could be explored for agricultural pest control .

Immunomodulatory Effects

Recent studies have indicated that this compound can modulate immune responses. It has been shown to inhibit T-cell proliferation with an IC50 value of 1.56 µM, suggesting its potential application in treating autoimmune diseases . This immunomodulatory activity is particularly relevant for developing therapies aimed at conditions such as rheumatoid arthritis or multiple sclerosis.

Synthetic Biology Applications

The production of hapalindoles, including this compound, through engineered strains of cyanobacteria has been a focus of research. Advances in synthetic biology techniques have enabled:

- Enhanced production yields through metabolic engineering.

- The use of fast-growing unicellular cyanobacteria to produce hapalindoles efficiently .

This approach not only facilitates the sustainable production of these valuable compounds but also allows for the exploration of their biosynthetic pathways.

Immunomodulatory Study

A significant study isolated several hapalindoles from Hapalosiphon sp., demonstrating their capacity to inhibit T-cell proliferation effectively. The study involved screening extracts from various cyanobacterial strains and highlighted the potential therapeutic applications of these compounds in immunotherapy .

Antibacterial Efficacy Study

Research on this compound's antibacterial properties revealed its effectiveness against MDR strains, with specific attention to its mechanism of action and potential as a new antibiotic agent . The study emphasized the need for further medicinal chemistry efforts to optimize its potency.

Conclusion and Future Directions

This compound presents a versatile profile with applications spanning medicine and agriculture. Its notable antibacterial and immunomodulatory properties position it as a candidate for further research and development into therapeutic agents.

Data Summary Table

| Application Type | Specific Activity | MIC Values |

|---|---|---|

| Antibacterial | Effective against MDR bacteria | S. aureus: 0.25 μg/mL |

| P. aeruginosa: 2.0 μg/mL | ||

| Antimycotic | Activity against fungi | Specific values not documented |

| Insecticidal | Kills larvae of Chironomus riparius | Not quantified |

| Immunomodulatory | Inhibits T-cell proliferation | IC50: 1.56 µM |

特性

CAS番号 |

106865-67-2 |

|---|---|

分子式 |

C21H23ClN2OS |

分子量 |

386.9 g/mol |

IUPAC名 |

(2S,6S,7R,8R,10R)-8-chloro-7-ethenyl-7,11,11-trimethyl-3-thia-5,17-diazapentacyclo[10.6.1.02,6.02,10.016,19]nonadeca-1(18),12(19),13,15-tetraen-4-one |

InChI |

InChI=1S/C21H23ClN2OS/c1-5-20(4)15(22)9-14-19(2,3)11-7-6-8-13-16(11)12(10-23-13)21(14)17(20)24-18(25)26-21/h5-8,10,14-15,17,23H,1,9H2,2-4H3,(H,24,25)/t14-,15-,17+,20+,21-/m1/s1 |

InChIキー |

HQHRKXNDJILQCX-NFWXSOHESA-N |

SMILES |

CC1(C2CC(C(C3C2(C4=CNC5=CC=CC1=C54)SC(=O)N3)(C)C=C)Cl)C |

異性体SMILES |

C[C@@]1([C@@H](C[C@H]2[C@@]3([C@H]1NC(=O)S3)C4=CNC5=CC=CC(=C54)C2(C)C)Cl)C=C |

正規SMILES |

CC1(C2CC(C(C3C2(C4=CNC5=CC=CC1=C54)SC(=O)N3)(C)C=C)Cl)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。